molecular formula C8H16O3 B3287301 Ethyl (R)-3-hydroxyhexanoate CAS No. 84314-29-4

Ethyl (R)-3-hydroxyhexanoate

Cat. No.: B3287301
CAS No.: 84314-29-4
M. Wt: 160.21 g/mol
InChI Key: LYRIITRHDCNUHV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ®-3-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. Ethyl ®-3-hydroxyhexanoate is particularly notable for its role in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-3-hydroxyhexanoate can be synthesized through several methods. One common approach is the esterification of ®-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In an industrial setting, the production of ethyl ®-3-hydroxyhexanoate often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-hydroxyhexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: ®-3-hydroxyhexanoic acid and ethanol.

    Reduction: ®-3-hydroxyhexanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl ®-3-hydroxyhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl ®-3-hydroxyhexanoate involves its interaction with specific enzymes and receptors in biological systems. The ester can be hydrolyzed by esterases to release ®-3-hydroxyhexanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved include the activation of specific receptors and modulation of enzyme activity .

Comparison with Similar Compounds

Ethyl ®-3-hydroxyhexanoate can be compared with other similar esters such as ethyl butanoate and ethyl hexanoate. While all these compounds share the ester functional group, ethyl ®-3-hydroxyhexanoate is unique due to the presence of the hydroxyl group on the third carbon, which imparts different chemical and physical properties.

List of Similar Compounds

Ethyl ®-3-hydroxyhexanoate stands out due to its specific structural features, making it valuable in various applications across different fields.

Biological Activity

Ethyl (R)-3-hydroxyhexanoate (EHX) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article provides a detailed overview of the biological activity of EHX, supported by research findings, data tables, and case studies.

This compound is an ester derived from 3-hydroxyhexanoic acid. Its chemical formula is C8H16O3, and it is recognized as a volatile compound commonly found in fruits and used as a food additive. The compound's structure is crucial for its biological activity, influencing its interaction with various biological systems.

Antiviral Activity

Recent studies have demonstrated that EHX exhibits significant antiviral properties, particularly against Coxsackievirus B (CVB), a member of the Picornaviridae family. CVB infections are associated with serious health issues such as viral myocarditis and meningitis, and currently, there are no licensed antiviral agents for their treatment.

Research indicates that EHX acts by inhibiting viral RNA replication during the early stages of CVB infection. In vitro studies using HeLa cells showed that EHX significantly reduces the cytopathic effect (CPE) induced by CVB infection. The effective concentration (EC50) of EHX was determined to be 1.2 μM, while the cytotoxic concentration (CC50) was 25.6 μM, resulting in a selective index (SI) of 20.8, indicating a favorable safety profile for potential therapeutic use .

Experimental Findings

The following table summarizes key experimental findings regarding the antiviral activity of EHX:

ParameterValue
EC50 (Effective Concentration)1.2 μM
CC50 (Cytotoxic Concentration)25.6 μM
Selective Index (SI)20.8
Virus TypeCoxsackievirus B
Cell Line UsedHeLa

In a dose-response study, EHX was shown to inhibit CVB replication effectively at concentrations ranging from 2 to 8 μM, demonstrating a significant reduction in viral titer both in cell lysates and culture supernatants .

Case Studies

Case Study: Antiviral Efficacy Against CVB

A study aimed at identifying effective antiviral agents against CVB revealed that EHX not only inhibited viral replication but also improved cell viability in infected cultures. The study utilized various concentrations of EHX and measured its effects on both viral load and cell health using MTT assays and microscopy .

  • Results : At a concentration of 16 μM, EHX significantly suppressed CVB-induced CPE at both 24 and 48 hours post-infection (hpi), with statistical significance (P < 0.05). This suggests that EHX may serve as a promising candidate for further development as an antiviral agent.

Safety and Regulatory Status

EHX has been approved for use as a food additive, which suggests a favorable safety profile for human consumption. This regulatory status could facilitate its transition into clinical applications for treating viral infections caused by CVB .

Properties

IUPAC Name

ethyl (3R)-3-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIITRHDCNUHV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 3-ketohexanoate 50 g (0.32 mol), Raney nickel 10 g and tetrahydrofuran 500 ml were mixed, and the mixture was reacted with stirring in an autoclave at a temperature of 50° C. and a hydrogen pressure of 5 kg/cm2 for 30 hours. After removing the Raney nickel from the reactant by filtration, the filtrate was concentrated and distilled under reduced pressure to obtain racemic ethyl 3-hydroxyhexanoate 42 g (0.26 mol, 85% )
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50 g
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Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxycaproate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl butyrylacetate was used to replace for ethyl acetoacetate. Yield 48%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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